molecular formula C24H27NO6 B558531 Boc-D-Glu(Ofm)-OH CAS No. 123417-20-9

Boc-D-Glu(Ofm)-OH

Cat. No.: B558531
CAS No.: 123417-20-9
M. Wt: 425.5 g/mol
InChI Key: RCQRXYWDDVULAP-HXUWFJFHSA-N
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Description

Boc-D-Glu(Ofm)-OH, also known as tert-butoxycarbonyl-D-glutamic acid 5-formyl ester, is a derivative of the amino acid glutamic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the tert-butoxycarbonyl group helps in preventing unwanted side reactions, making it a valuable reagent in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Glu(Ofm)-OH typically involves the protection of the amino group of D-glutamic acid with a tert-butoxycarbonyl group. The process begins with the reaction of D-glutamic acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl-D-glutamic acid. The next step involves the esterification of the carboxyl group at the fifth position with formic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Glu(Ofm)-OH undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in the presence of catalysts like palladium on carbon.

Major Products Formed

    Oxidation: this compound can be converted to Boc-D-Glu-OH.

    Reduction: The product is Boc-D-Glu(OH)-OH.

    Substitution: Various substituted derivatives of Boc-D-Glu can be formed depending on the nucleophile used.

Scientific Research Applications

Boc-D-Glu(Ofm)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.

    Biology: It is utilized in the study of enzyme-substrate interactions and protein folding.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-D-Glu(Ofm)-OH involves the protection of the amino group of glutamic acid. The tert-butoxycarbonyl group prevents unwanted side reactions during peptide synthesis by blocking the amino group. This allows for selective reactions at other functional groups, facilitating the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Glu-OMe: tert-butoxycarbonyl-D-glutamic acid methyl ester.

    Boc-D-Glu-OBzl: tert-butoxycarbonyl-D-glutamic acid benzyl ester.

    Boc-D-Glu-OtBu: tert-butoxycarbonyl-D-glutamic acid tert-butyl ester.

Uniqueness

Boc-D-Glu(Ofm)-OH is unique due to the presence of the formyl ester group, which provides additional reactivity compared to other esters. This allows for more versatile chemical modifications and applications in peptide synthesis.

Properties

IUPAC Name

(2R)-5-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-23(29)25-20(22(27)28)12-13-21(26)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQRXYWDDVULAP-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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